molecular formula C18H19NO3S B2716290 N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzofuran-2-carboxamide CAS No. 2034328-35-1

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzofuran-2-carboxamide

Cat. No.: B2716290
CAS No.: 2034328-35-1
M. Wt: 329.41
InChI Key: DUJNTYCIGMLLFO-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzofuran-2-carboxamide is a synthetic small molecule characterized by a benzofuran core linked to a carboxamide group. The pentyl chain substituent at the amide nitrogen incorporates a hydroxyl group at position 5 and a thiophen-2-yl moiety at position 2.

Key structural features:

  • Thiophene substituent: Enhances electronic interactions and metabolic stability.
  • Hydroxyl group: Improves solubility and hydrogen-bonding capacity.

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-2-ylpentyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c20-10-8-13(17-6-3-11-23-17)7-9-19-18(21)16-12-14-4-1-2-5-15(14)22-16/h1-6,11-13,20H,7-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJNTYCIGMLLFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCC(CCO)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated benzofuran intermediate.

    Attachment of the Pentyl Chain: The pentyl chain with a hydroxyl group can be introduced through a Grignard reaction or other alkylation methods.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carboxamide group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation: Formation of a ketone or aldehyde from the hydroxyl group.

    Reduction: Formation of an amine from the carboxamide group.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzofuran-2-carboxamide depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it could inhibit enzymes involved in inflammation or oxidative stress pathways.

    Material Science: It may contribute to the electronic properties of materials, such as conductivity or luminescence, through its conjugated ring systems.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues of Benzofuran Carboxamides

A. 5-Nitrobenzofuran-2-carboxamide Derivatives ()
  • Structure : Nitro group at position 5 of benzofuran.
  • Synthesis : Involves Curtis rearrangement with aromatic amines to yield carbamoyl derivatives.
  • In contrast, the hydroxyl group in the target compound may favor solubility and reduce metabolic degradation .
B. 6-Substituted Benzofuran-3-carboxamides ()
  • Examples: 6-(N-(4-Amino-3-(trifluoromethyl)phenyl)methylsulfonamido)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide. 6-((1-(4-Bromophenyl)-2-hydroxyethyl)amino)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide.
  • Activity : Optimized for pharmacokinetics (e.g., solubility, bioavailability) in drug development pipelines.
  • Comparison : The 3-carboxamide position in these compounds vs. the 2-carboxamide in the target molecule may alter steric interactions with targets. Fluorophenyl and cyclopropyl groups enhance lipophilicity, whereas the thiophene and hydroxyl in the target compound balance polarity .

Thiophene-Containing Analogues ()

Thiophene-Sulfonamide Hybrids
  • Examples: (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (IC50: 10.25 μM). (Z)-3-(4-methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one (IC50: 9.39 μM).
  • Activity : Antiproliferative effects against breast cancer cells, outperforming doxorubicin.
  • Comparison: The target compound lacks the sulfonamide group but shares the thiophene moiety. The hydroxyl-pentyl chain may reduce cytotoxicity compared to the enone system in these hybrids, favoring a safer profile .

Biological Activity

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzofuran-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₉N₃O₂S
  • Molecular Weight : 341.42 g/mol

Its structure includes a benzofuran core, which is known for various pharmacological properties, and a thiophene ring that may enhance its biological activity through specific interactions with biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of benzofuran compounds exhibit significant anticancer activity. For instance, compounds structurally similar to this compound have been shown to inhibit cancer cell proliferation in vitro. A study demonstrated that such compounds could induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, likely through the modulation of Bcl-2 family proteins .

Neuroprotective Effects

Research has highlighted the neuroprotective potential of benzofuran derivatives against neurodegenerative diseases like Alzheimer's. Compounds similar to this compound have been investigated for their ability to inhibit amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer’s disease. In vitro assays showed that these compounds could reduce Aβ fibrillogenesis and provide protection to neuronal cells against Aβ-induced toxicity .

Antimicrobial Activity

The compound's biological profile also includes antimicrobial properties. Studies have reported that similar benzofuran derivatives exhibit activity against various bacterial strains, suggesting potential applications in treating infections. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of critical metabolic pathways .

The precise mechanism by which this compound exerts its effects is still under investigation. However, it is believed to interact with specific receptors or enzymes involved in the pathways related to cancer cell growth and neurodegeneration. Molecular docking studies suggest that the binding affinity of this compound towards certain targets may be influenced by its structural features, particularly the thiophene moiety .

Case Studies

StudyFindingsRelevance
Study 1 Demonstrated anticancer effects in breast cancer cell lines with IC50 values in low micromolar rangeSupports potential use in oncology
Study 2 Showed significant inhibition of Aβ aggregation in neuronal cell culturesIndicates neuroprotective properties
Study 3 Exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteriaSuggests application in infectious disease treatment

Q & A

Q. What methodologies identify metabolites and degradation products?

  • LC-MS/MS : Profile in vitro hepatic microsomal assays (e.g., CYP450 isoforms).
  • Stability studies : Accelerated degradation under UV light/pH extremes to predict shelf-life .

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